molecular formula C15H12O2 B8805110 9h-Fluoren-2-yl acetate CAS No. 2443-56-3

9h-Fluoren-2-yl acetate

Cat. No.: B8805110
CAS No.: 2443-56-3
M. Wt: 224.25 g/mol
InChI Key: YFQLLCHLTXQOCI-UHFFFAOYSA-N
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Description

9h-Fluoren-2-yl acetate is a useful research compound. Its molecular formula is C15H12O2 and its molecular weight is 224.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

2443-56-3

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

9H-fluoren-2-yl acetate

InChI

InChI=1S/C15H12O2/c1-10(16)17-13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9H,8H2,1H3

InChI Key

YFQLLCHLTXQOCI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3=CC=CC=C3C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sulfuric acid (40 mL) was added to a mixture of 2-acetylfluorene (165 g), formic acid (320 g), acetic anhydride (120 g) and dicholoromethane (1 L), and then aqueous hydrogen peroxide (120 mL) was dropwise added thereto. The solution was stirred for 30 minutes at a room temperature, and it was heated up to 40° C. and further stirred for 5 hours. Water (1 L) was added to the reaction mixture, and the dichloromethane layer was separated. The dichloromethane layer was washed in order with a saturated sodium carbonate aqueous solution, a sodium hydrogensulfite aqueous solution and water, and then it was dried on anhydrous magnesium sulfate and concentrated to obtain a solid matter. This was recrystallized from a mixed solvent of heptane-ethyl acetate (1:1) to obtain 2-acetoxyfluorene (149 g) of colorless needle crystal. The melting point was 130 C.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
165 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
320 g
Type
solvent
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

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